molecular formula C18H25ClN2 B4886053 1-(4-chlorobenzyl)-4-(3-cyclohexen-1-ylmethyl)piperazine

1-(4-chlorobenzyl)-4-(3-cyclohexen-1-ylmethyl)piperazine

Cat. No. B4886053
M. Wt: 304.9 g/mol
InChI Key: DFEKGEVTPASXGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-chlorobenzyl)-4-(3-cyclohexen-1-ylmethyl)piperazine (CBP) is a chemical compound that has been used in scientific research due to its unique properties. CBP is a piperazine derivative that has been found to have potential applications in various fields, including medicine, chemistry, and biology.

Mechanism of Action

The mechanism of action of 1-(4-chlorobenzyl)-4-(3-cyclohexen-1-ylmethyl)piperazine is not fully understood, but it is believed to act as a dopamine D2 receptor antagonist and a serotonin 5-HT1A receptor agonist. By blocking the dopamine receptors and activating the serotonin receptors, 1-(4-chlorobenzyl)-4-(3-cyclohexen-1-ylmethyl)piperazine can regulate the levels of these neurotransmitters in the brain, leading to its antipsychotic and anxiolytic effects.
Biochemical and Physiological Effects:
1-(4-chlorobenzyl)-4-(3-cyclohexen-1-ylmethyl)piperazine has been found to have various biochemical and physiological effects. In animal studies, 1-(4-chlorobenzyl)-4-(3-cyclohexen-1-ylmethyl)piperazine has been shown to decrease locomotor activity and induce sedation. 1-(4-chlorobenzyl)-4-(3-cyclohexen-1-ylmethyl)piperazine has also been found to decrease the levels of dopamine and increase the levels of serotonin in the brain, leading to its antipsychotic and anxiolytic effects.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(4-chlorobenzyl)-4-(3-cyclohexen-1-ylmethyl)piperazine in lab experiments is its unique properties, which make it a potential candidate for various applications. However, one limitation is its limited availability, which can make it difficult to obtain for research purposes.

Future Directions

There are several future directions for the research of 1-(4-chlorobenzyl)-4-(3-cyclohexen-1-ylmethyl)piperazine. One potential direction is the further study of its antipsychotic and anxiolytic effects, which could lead to its potential use in the treatment of mental disorders. Another direction is the study of its potential use in cancer treatment, which could lead to the development of new cancer therapies. Additionally, the synthesis of new 1-(4-chlorobenzyl)-4-(3-cyclohexen-1-ylmethyl)piperazine derivatives could lead to the discovery of compounds with even more potent effects.
Conclusion:
In conclusion, 1-(4-chlorobenzyl)-4-(3-cyclohexen-1-ylmethyl)piperazine is a chemical compound with potential applications in various fields, including medicine, chemistry, and biology. Its unique properties make it a potential candidate for various applications, and its mechanism of action and biochemical and physiological effects have been studied extensively. While there are limitations to its use in lab experiments, there are several future directions for the research of 1-(4-chlorobenzyl)-4-(3-cyclohexen-1-ylmethyl)piperazine, which could lead to the development of new therapies and compounds.

Scientific Research Applications

1-(4-chlorobenzyl)-4-(3-cyclohexen-1-ylmethyl)piperazine has been used in scientific research for its potential applications in various fields. In medicinal chemistry, 1-(4-chlorobenzyl)-4-(3-cyclohexen-1-ylmethyl)piperazine has been found to have antipsychotic and anxiolytic effects, making it a potential candidate for the treatment of mental disorders. In addition, 1-(4-chlorobenzyl)-4-(3-cyclohexen-1-ylmethyl)piperazine has been studied for its potential use in cancer treatment due to its ability to inhibit the growth of cancer cells.

properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-4-(cyclohex-3-en-1-ylmethyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25ClN2/c19-18-8-6-17(7-9-18)15-21-12-10-20(11-13-21)14-16-4-2-1-3-5-16/h1-2,6-9,16H,3-5,10-15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFEKGEVTPASXGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)CN2CCN(CC2)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chlorobenzyl)-4-(cyclohex-3-en-1-ylmethyl)piperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-chlorobenzyl)-4-(3-cyclohexen-1-ylmethyl)piperazine
Reactant of Route 2
Reactant of Route 2
1-(4-chlorobenzyl)-4-(3-cyclohexen-1-ylmethyl)piperazine
Reactant of Route 3
Reactant of Route 3
1-(4-chlorobenzyl)-4-(3-cyclohexen-1-ylmethyl)piperazine
Reactant of Route 4
Reactant of Route 4
1-(4-chlorobenzyl)-4-(3-cyclohexen-1-ylmethyl)piperazine
Reactant of Route 5
Reactant of Route 5
1-(4-chlorobenzyl)-4-(3-cyclohexen-1-ylmethyl)piperazine
Reactant of Route 6
Reactant of Route 6
1-(4-chlorobenzyl)-4-(3-cyclohexen-1-ylmethyl)piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.